![molecular formula C32H24O3 B11168533 6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11168533.png)
6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and biphenyl derivatives with furochromene precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl-3-(4-methylphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
- 6-benzyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
- 6-benzyl-3-(4-chlorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Uniqueness
6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the biphenyl group, in particular, may enhance its biological activity and potential therapeutic applications compared to similar compounds.
Biological Activity
6-benzyl-3-(4-biphenylyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one, also known by its CAS number 374768-57-7, is a complex organic compound noted for its potential therapeutic properties. This article delves into its biological activities, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C32H24O3, with a molecular weight of 480.53 g/mol. Its structure features a furochromone core, which is significant for its biological activities.
Property | Value |
---|---|
Molecular Formula | C32H24O3 |
Molecular Weight | 480.53 g/mol |
CAS Number | 374768-57-7 |
IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with specific substitutions on the phenyl ring showed enhanced activity against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.18 ± 0.06 µg/mL against E. coli for structurally related compounds, suggesting a strong potential for this class of compounds in combating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focusing on various furochromones demonstrated that structural modifications could significantly enhance cytotoxicity against cancer cell lines such as U87MG (human glioblastoma cells). The mechanism of action appears to involve the inhibition of specific pathways crucial for cancer cell survival.
The proposed mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like heme oxygenase-1 (HO-1), which is involved in cellular stress responses and proliferation .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of various furochromone derivatives, including those structurally related to this compound. The results indicated that:
- Compounds with electron-withdrawing groups exhibited better antibacterial activity.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
6-benzyl derivative | 0.18 ± 0.06 | Antibacterial |
Related furochromones | Varies | Antifungal |
Study on Anticancer Effects
Another significant study evaluated the cytotoxic effects of this compound against various cancer cell lines:
- The compound showed promising results in inhibiting cell proliferation in U87MG cells with IC50 values indicating potent activity.
Properties
Molecular Formula |
C32H24O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
6-benzyl-5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C32H24O3/c1-20-26-18-28-29(25-15-13-24(14-16-25)23-11-7-4-8-12-23)19-34-30(28)21(2)31(26)35-32(33)27(20)17-22-9-5-3-6-10-22/h3-16,18-19H,17H2,1-2H3 |
InChI Key |
OWJVVLXKNUEZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
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